molecular formula C11H16FN3 B2559959 N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine CAS No. 2034416-84-5

N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine

Cat. No.: B2559959
CAS No.: 2034416-84-5
M. Wt: 209.268
InChI Key: WBUPVPRUUMZADW-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclohexyl group, a fluorine atom, and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine typically involves the reaction of cyclohexylamine with 5-fluoro-2-chloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: : In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: : N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and amine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-5-chloro-N-methylpyrimidin-2-amine
  • N-cyclohexyl-5-bromo-N-methylpyrimidin-2-amine
  • N-cyclohexyl-5-iodo-N-methylpyrimidin-2-amine

Comparison: : N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly valuable in medicinal chemistry.

Properties

IUPAC Name

N-cyclohexyl-5-fluoro-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3/c1-15(10-5-3-2-4-6-10)11-13-7-9(12)8-14-11/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUPVPRUUMZADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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